molecular formula C10H19OS2- B15133471 O-nonyl carbonodithioate

O-nonyl carbonodithioate

Cat. No.: B15133471
M. Wt: 219.4 g/mol
InChI Key: TVJLLHBUWBDVHC-UHFFFAOYSA-M
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Description

O-Nonyl carbonodithioate, a member of the xanthate family (alkyl carbonodithioates), is characterized by the general structure O-alkyl-S-C(=S)−O−. Specifically, the "nonyl" designation refers to a nine-carbon alkyl chain (C9H19) attached to the oxygen atom. Carbonodithioates are widely utilized in industrial and biochemical applications due to their chelating and surfactant properties. Key applications of xanthates include:

  • Mineral flotation: As collectors for sulfide ores .
  • Agrochemicals: As intermediates in pesticide synthesis .
  • Enzyme studies: Probes for cytochrome P450 active sites .

Properties

Molecular Formula

C10H19OS2-

Molecular Weight

219.4 g/mol

IUPAC Name

nonoxymethanedithioate

InChI

InChI=1S/C10H20OS2/c1-2-3-4-5-6-7-8-9-11-10(12)13/h2-9H2,1H3,(H,12,13)/p-1

InChI Key

TVJLLHBUWBDVHC-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCOC(=S)[S-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

O-nonyl carbonodithioate can be synthesized through the reaction of nonyl alcohol with carbon disulfide in the presence of a base, such as sodium hydroxide. The reaction typically proceeds as follows:

  • Nonyl alcohol is reacted with carbon disulfide in the presence of sodium hydroxide.
  • The mixture is stirred and heated to facilitate the reaction.
  • The resulting product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium or nickel, can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

O-nonyl carbonodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonodithioate group to a thiol or thioether.

    Substitution: The nonyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Alkyl or aryl-substituted carbonodithioates.

Scientific Research Applications

O-nonyl carbonodithioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a chain transfer agent in polymerization reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals, lubricants, and as a flotation agent in mineral processing.

Mechanism of Action

The mechanism of action of O-nonyl carbonodithioate involves its interaction with molecular targets through its carbonodithioate group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound’s ability to undergo redox reactions also plays a role in its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares O-nonyl carbonodithioate with structurally related compounds, emphasizing alkyl chain length, substituents, and applications:

Compound Name Alkyl Chain/Substituent Molecular Formula Molecular Weight (g/mol) Key Applications Performance Notes References
This compound C9H19 C10H19OS2⁻ (K⁺ salt) ~246.4 (estimated) Hypothesized: Flotation, surfactants Longer chain enhances hydrophobicity
Potassium O-dodecyl carbonodithioate (C12-xanthate) C12H25 C13H25OS2⁻K⁺ 316.5 Enzyme probes (CYP4A11, CYP2E1) Inhibits lauric acid hydroxylation
O-Isopropyl hydrogen carbonodithioate (Proxan) C3H7 (isopropyl) C4H8OS2 136.2 Herbicides (thiocarbonate class) Derivatives include proxan-sodium
Potassium O-(3-methylbutyl) carbonodithioate (Isoamyl xanthate) C5H11 (branched) C6H11OS2⁻K⁺ 194.3 Mineral flotation Higher selectivity for chalcopyrite over pyrite
O-Ethyl S-((6-(trifluoromethyl)pyridin-3-yl)methyl) carbonodithioate Ethyl + trifluoromethylpyridine C10H10F3NOS2 281.3 Agrochemical research Trifluoromethyl group enhances pesticidal activity
Potassium O-(2-benzamidoethyl) carbonodithioate Benzamidoethyl C11H12NOS2⁻K⁺ 277.4 Flotation of chalcopyrite Reduced odor; comparable to ethyl xanthate in performance

Key Findings from Comparative Studies

Alkyl Chain Length and Hydrophobicity: Longer alkyl chains (e.g., C12-xanthate) enhance hydrophobic interactions, critical in mineral flotation and enzyme inhibition . O-Nonyl’s nine-carbon chain likely offers intermediate hydrophobicity between C5 (isoamyl) and C12 derivatives. Shorter chains (e.g., isopropyl in proxan) reduce lipid solubility, favoring herbicidal applications .

Substituent Effects: Electron-withdrawing groups: The trifluoromethylpyridine moiety in O-ethyl S-((6-(trifluoromethyl)pyridin-3-yl)methyl) carbonodithioate increases stability and pesticidal efficacy . Amido groups: In potassium O-(2-benzamidoethyl) carbonodithioate, the benzamido group reduces odor while maintaining flotation performance, suggesting substituents can mitigate practical drawbacks .

Application-Specific Performance: Flotation: Isoamyl xanthate (C5) shows higher selectivity for chalcopyrite over pyrite compared to ethyl xanthate . O-Nonyl’s longer chain may improve adsorption on mineral surfaces but requires empirical validation. Enzyme inhibition: C12-xanthate’s long chain facilitates binding to cytochrome P450 active sites, altering lauric acid metabolism .

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